2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine ring, followed by their functionalization and coupling.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Preparation of Pyridine Ring: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Coupling: The final coupling step to form the carboxamide linkage can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[1-(4-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide
- 2-Chloro-N-[1-(4-chlorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide
Uniqueness
2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-11-14(5-8-21-17)18(24)22-16-6-9-23(10-7-16)12-13-1-3-15(20)4-2-13/h1-5,8,11,16H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILZYKCEUWHVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=C2)Cl)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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